(4-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone
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Overview
Description
(4-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone is a synthetic organic compound with the molecular formula C18H28N4O2 It is characterized by the presence of a methoxyphenyl group and a piperazinyl-piperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone typically involves the reaction of 4-methoxybenzoyl chloride with 4-(4-methylpiperazin-1-yl)piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(4-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-3-methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone
- 2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-1,3,5-triazine-2,4-diamine
Uniqueness
(4-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H27N3O2 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H27N3O2/c1-19-11-13-20(14-12-19)16-7-9-21(10-8-16)18(22)15-3-5-17(23-2)6-4-15/h3-6,16H,7-14H2,1-2H3 |
InChI Key |
XVKVTKMJFYBNCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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